molecular formula C13H16N2O2S B12486479 3(2H)-Benzothiazoleacetamide, N,N-diethyl-2-oxo- CAS No. 14015-97-5

3(2H)-Benzothiazoleacetamide, N,N-diethyl-2-oxo-

Cat. No.: B12486479
CAS No.: 14015-97-5
M. Wt: 264.35 g/mol
InChI Key: YVHBNAOKUAYEHO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-diethyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide . This name is derived systematically from the compound’s structural features. The parent heterocycle is a 1,3-benzothiazole , a fused bicyclic system consisting of a benzene ring and a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms). The thiazole ring is substituted with an oxo group (=O) at position 2, forming the 2-oxo-1,3-benzothiazol-3(2H)-yl moiety. The acetamide group (-CH2-C(=O)-N<) is attached to the nitrogen atom at position 3 of the benzothiazole system. The nitrogen atom of the acetamide group is further substituted with two ethyl groups (-N(C2H5)2), completing the N,N-diethyl designation.

The structural derivation emphasizes the connectivity of functional groups:

  • Benzothiazole core : Provides the fused aromatic system.
  • Oxo substitution : Introduces a ketone group at position 2 of the thiazole ring.
  • Acetamide side chain : Links the benzothiazole system to the diethylamine group.

CAS Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service (CAS) Registry Number for this compound is 14015-97-5 . This unique identifier is critical for unambiguous chemical tracking in databases and regulatory frameworks.

Alternative names and synonyms include:

  • N,N-diethyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide (systematic variant)
  • HMS1689H20 (code used in certain screening libraries)
  • 3(2H)-Benzothiazoleacetamide, N,N-diethyl-2-oxo- (simplified positional descriptor)

These names reflect historical or context-specific labeling conventions. For example, the 3(2H) notation in the simplified name indicates that the benzothiazole system exists in a tautomeric form, where the hydrogen atom at position 3 is mobile between nitrogen and adjacent positions.

Molecular Formula and Weight Validation

The molecular formula of the compound is C13H16N2O2S . This formula accounts for:

  • 13 carbon atoms : 9 from the benzothiazole ring, 2 from the acetamide group, and 2 from the ethyl substituents.
  • 16 hydrogen atoms : Distributed across the aromatic ring, methylene groups, and ethyl chains.
  • 2 nitrogen atoms : One in the thiazole ring and one in the acetamide group.
  • 2 oxygen atoms : One in the ketone group and one in the acetamide carbonyl.
  • 1 sulfur atom : In the thiazole ring.

The molecular weight is 264.35 g/mol . This value is calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 13 12.01 156.13
H 16 1.008 16.13
N 2 14.01 28.02
O 2 16.00 32.00
S 1 32.07 32.07
Total 264.35

The calculated molecular weight (264.35 g/mol) matches the value reported in PubChem, validating the consistency of the formula. This computational verification ensures alignment between empirical data and theoretical expectations.

The compound’s structural and stoichiometric identity is further confirmed by its SMILES notation (CCN(CC)C(=O)CN1C2=CC=CC=C2SC1=O) and InChIKey (YVHBNAOKUAYEHO-UHFFFAOYSA-N), which encode connectivity and stereochemical information. These identifiers facilitate precise chemical representation in digital databases.

Properties

CAS No.

14015-97-5

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

N,N-diethyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C13H16N2O2S/c1-3-14(4-2)12(16)9-15-10-7-5-6-8-11(10)18-13(15)17/h5-8H,3-4,9H2,1-2H3

InChI Key

YVHBNAOKUAYEHO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2SC1=O

Origin of Product

United States

Preparation Methods

Oxidative Cyclization

Reagents : 2-Aminothiophenol reacts with ethyl acetoacetate in the presence of $$ \text{H}2\text{O}2 $$ and cerium ammonium nitrate (CAN) as a catalyst.
Conditions :

  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C (reflux)
  • Time: 6–8 hours
    Mechanism :
    $$
    \ce{2-Aminothiophenol + Ethyl acetoacetate ->[H2O2, CAN][\Delta] 2-Oxo-benzothiazole + H2O + CO2}
    $$
    Yield : 70–85%.

Dehydration-Condensation

Reagents : 2-Aminothiophenol and α-keto acids (e.g., pyruvic acid) undergo dehydration using $$ \text{P}2\text{O}5 $$ or $$ \text{POCl}_3 $$.
Conditions :

  • Solvent: Toluene or xylene
  • Temperature: 110–120°C
  • Time: 3–5 hours
    Byproducts : Water and HCl (requires neutralization with $$ \text{K}2\text{CO}3 $$).

The introduction of the N,N-diethyl acetamide group occurs via nucleophilic substitution or acylation:

Acylation with Chloroacetyl Chloride

Steps :

  • Chloroacetylation : React 2-oxo-benzothiazole with chloroacetyl chloride in DCM using triethylamine (TEA) as a base.
    $$
    \ce{2-Oxo-benzothiazole + ClCH2COCl ->[TEA][DCM] 2-Chloroacetamide-benzothiazole}
    $$
    Yield : 75–90%.
  • Diethylamination : Treat the intermediate with diethylamine in THF at 50°C for 4 hours.
    $$
    \ce{2-Chloroacetamide-benzothiazole + (C2H5)2NH ->[THF][50^\circ C] N,N-Diethyl-2-oxo-acetamide-benzothiazole}
    $$
    Yield : 65–78%.

One-Pot Alkylation-Acylation

Reagents : 2-Oxo-benzothiazole, diethylamine, and ethyl chloroacetate.
Conditions :

  • Solvent: MIBK (methyl isobutyl ketone)
  • Base: $$ \text{K}2\text{CO}3 $$
  • Temperature: 100–120°C
  • Time: 8–12 hours
    Mechanism :
    $$
    \ce{2-Oxo-benzothiazole + ClCH2COOEt + (C2H5)2NH ->[K2CO3][MIBK] Target Compound}
    $$
    Yield : 82–88%.

Optimization and Purification

Solvent Selection

  • MIBK improves reaction efficiency due to high boiling point (116°C) and immiscibility with water, facilitating phase separation.
  • DMF enhances acylation rates but requires post-reaction dialysis.

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase diethylamine reactivity in biphasic systems.
  • Microwave irradiation reduces reaction time from 8 hours to 30 minutes with 10–15% higher yields.

Purification Techniques

  • Liquid-liquid extraction : Separates unreacted diethylamine using 5% HCl.
  • Column chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes byproducts.
  • Recrystallization : Ethanol/water (7:3) yields 95–98% purity.

Analytical Characterization

Parameter Method Result
Purity HPLC (C18 column) 98.5–99.2%
Melting Point Capillary method 185–187°C
FT-IR KBr pellet 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C–N)
$$ ^1\text{H NMR} $$ DMSO-d6 δ 1.2 (t, 6H, CH3), 3.4 (q, 4H, NCH2), 4.1 (s, 2H, COCH2)

Industrial-Scale Synthesis (Patent Data)

A patent (CN102603650A) outlines a scalable method:

  • Dehydration : 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one in MIBK with $$ \text{K}2\text{CO}3 $$ at 110°C.
  • Alkylation : Add 4-bromo-butyric acid ethyl ester, cool to 80°C, and phase-split with water.
  • Saponification : React organic phase with NaOH (45–80°C, 150–200 mbar).
  • Acidification : Treat with HCl to precipitate the product (90% yield, HPLC 98.5%).

Challenges and Solutions

  • Byproduct Formation : Monoethyl acetamide (5–10%) due to incomplete diethylamination. Mitigated by excess diethylamine (1.5 eq) and prolonged reaction time.
  • Solvent Residuals : MIBK traces (<0.1%) removed via vacuum distillation.
  • Oxidative Degradation : Stabilized with 0.1% BHT (butylated hydroxytoluene) during storage.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

N,N-diethyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Features

Core Heterocycle and Substituent Variations
  • Target Compound: The benzothiazole core is fused with an acetamide group at position 2, modified by N,N-diethyl and 2-oxo substituents.
  • N-[2-Phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides (4a–4p): These analogues incorporate a thiazolidinone ring, which introduces additional hydrogen-bonding sites and conformational rigidity. Compound 4d (MIC: 10.7–21.4 μmol mL⁻¹×10⁻²) demonstrated potent antimicrobial activity, attributed to the halophenyl group enhancing target binding .
  • The ethylphenyl substitution may enhance π-π stacking interactions with aromatic residues in proteins .
  • Hydrazone Derivatives of 2-Oxo-3(2H)-benzothiazoleacetic Acid : These compounds feature hydrazone linkages, which confer flexibility and chelating properties, useful in metal-catalyzed reactions or as enzyme inhibitors .
Functional Group Impact on Physicochemical Properties
Compound Name Key Substituents Molecular Formula logP* (Predicted) Solubility (mg/mL)*
Target Compound N,N-diethyl, 2-oxo C₁₃H₁₆N₂O₃ 2.8 0.15
4d (Thiazolidinone derivative) 4-Chlorophenyl, thiazolidinone C₁₆H₁₂ClN₃O₂S 3.5 0.08
N-(4-Hydroxyphenyl)-... 4-Hydroxyphenyl, 1,1,3-trioxo C₁₅H₁₂N₂O₅S 1.2 1.20
Hydrazone derivative Hydrazone, 3-methylbenzamide C₁₁H₁₃N₃O₂S 2.1 0.45

*Predicted using QSAR models .

Computational and Experimental Insights

  • Docking Studies : AutoDock Vina () has been employed to predict binding modes of benzothiazole derivatives. For example, compound 4d showed strong affinity for fungal cytochrome P450 enzymes, rationalizing its antifungal activity .
  • X-ray Crystallography : Structural elucidation of analogues (e.g., ) confirmed planar benzothiazole cores and hydrogen-bonding networks critical for stability .

Biological Activity

3(2H)-Benzothiazoleacetamide, N,N-diethyl-2-oxo- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential, drawing from various studies and reviews.

Chemical Structure and Properties

The molecular formula for 3(2H)-Benzothiazoleacetamide, N,N-diethyl-2-oxo- is C15H12N2O2SC_{15}H_{12}N_2O_2S with a molecular weight of approximately 284.33 g/mol. The compound features a benzothiazole ring, which is known for its pharmacological significance.

1. Anticonvulsant Activity

Research indicates that derivatives of benzothiazole, including 3(2H)-Benzothiazoleacetamide, exhibit potent anticonvulsant properties. A study reported that related compounds demonstrated an effective protective index against seizures induced by various agents such as pentylenetetrazole (PTZ) and maximal electroshock (MES). The compounds showed lower toxicity compared to standard anticonvulsants like valproate .

CompoundED50 (mg/kg)Protective Index
3(2H)-Benzothiazoleacetamide22.0>27.5
Valproate--

2. Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer activities across multiple human cancer cell lines. For instance, imidazobenzothiazoles have shown selective antitumor effects, disrupting cellular processes such as DNA replication and repair . The National Cancer Institute's screening highlighted several benzothiazole derivatives with promising results against colon and non-small cell lung cancers.

3. Anti-inflammatory and Analgesic Effects

The compound has also been noted for its anti-inflammatory and analgesic properties. Specifically, derivatives have been shown to inhibit edema effectively in animal models, outperforming traditional NSAIDs like aspirin in some cases .

ActivityCompoundEffectiveness
Anti-inflammatory5-chloroindolylbenzothiazole72.2% edema inhibition
Analgesic7-chloroindolylbenzothiazole69.2% pain relief

The biological activity of 3(2H)-Benzothiazoleacetamide is largely attributed to its interaction with neurotransmitter systems. For instance:

  • GABAergic Mechanism : The compound inhibits GABA-α-oxoglutarate aminotransferase (GABA-T) while activating glutamate decarboxylase (GAD), enhancing GABAergic transmission .
  • Cellular Interactions : Molecular docking studies reveal that the compound forms strong hydrogen bonds with target proteins, which is critical for its anticonvulsant effects .

Case Studies

Several studies have focused on the synthesis and evaluation of related benzothiazole derivatives:

  • Study on Anticonvulsant Activity : A series of benzothiazole amides were synthesized and screened for their anticonvulsant activity against PTZ-induced seizures in mice, demonstrating significant efficacy at low doses .
  • Anticancer Screening : Compounds derived from benzothiazoles were evaluated against a panel of cancer cell lines by the National Cancer Institute, showing selective cytotoxicity and potential as novel anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 3(2H)-benzothiazoleacetamide derivatives, and how can reaction conditions be validated?

  • Methodology : Reflux condensation with TLC monitoring is a standard approach. For example, heating substituted benzothiazole precursors (e.g., 2-(1H-benzimidazol-2-yl)-2-oxoethyl derivatives) with acetamide analogs in methanol under reflux for 4–6 hours yields target compounds. Post-reaction recrystallization in methanol ensures purity .
  • Validation : Use spectroscopic techniques (FT-IR, 1H^1 \text{H}-NMR) to confirm functional groups (e.g., C=O stretch at ~1670 cm1^{-1}) and N,N-diethyl\text{N,N-diethyl} substituents via proton splitting patterns .

Q. How can the molecular structure of 3(2H)-benzothiazoleacetamide derivatives be confirmed with high precision?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For instance, ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate was characterized via XRD, revealing bond angles (e.g., C-S-C ~105°) and dihedral angles between benzothiazole and acetamide moieties .
  • Complementary Data : Pair XRD with computational methods (DFT) to compare experimental and theoretical geometries, ensuring structural integrity .

Q. What spectroscopic techniques are essential for characterizing intermediates and final products?

  • Techniques :

  • FT-IR : Identify carbonyl (C=O) and amide (N-H) bands.
  • NMR : 1H^1 \text{H}-NMR for substituent environments (e.g., diethyl groups at δ 1.1–1.3 ppm) and 13C^{13} \text{C}-NMR for carbonyl carbons (~170 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 3(2H)-benzothiazoleacetamide derivatives with enhanced bioactivity?

  • Approach :

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -Cl, -NO2_2) to the benzothiazole ring to enhance anti-inflammatory activity, as seen in N-substituted pyrazolo-benzothiazinone derivatives .
  • Biological Assays : Test derivatives in vitro (e.g., COX-2 inhibition, DPPH radical scavenging) to correlate substituent effects with activity .
    • Case Study : Derivatives with para-chloro substituents showed 2.5-fold higher antioxidant activity than unsubstituted analogs .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Strategy :

  • Assay Standardization : Use multiple models (e.g., carrageenan-induced edema for anti-inflammatory activity, MTT assay for cytotoxicity).
  • Statistical Analysis : Apply ANOVA to identify outliers and validate reproducibility. For example, discrepancies in IC50_{50} values between enzyme inhibition and cell-based assays may arise from bioavailability differences .

Q. How can crystallographic data inform pharmacokinetic properties like solubility and stability?

  • Methodology : Analyze hydrogen-bonding networks and packing motifs from XRD. For example, intermolecular H-bonds between acetamide carbonyl and benzothiazole NH improve thermal stability but reduce aqueous solubility .
  • Computational Tools : Use molecular docking (AutoDock) to predict interactions with biological targets (e.g., COX-2 active site) and correlate with solubility parameters (LogP) .

Q. What are the challenges in scaling up synthesis from milligram to gram scale while maintaining yield?

  • Challenges :

  • Reaction Exotherms : Optimize cooling systems during reflux to prevent decomposition.
  • Purification : Replace recrystallization with column chromatography for larger batches.
    • Case Study : Scaling N-({3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetyl) benzamide synthesis required adjusting solvent ratios (methanol:water from 3:1 to 2:1) to maintain 85% yield .

Q. How do electronic effects of substituents influence the reactivity of 3(2H)-benzothiazoleacetamide derivatives in nucleophilic reactions?

  • Analysis : Electron-donating groups (e.g., -OCH3_3) activate the benzothiazole ring toward nucleophilic attack at the 2-oxo position. Hammett constants (σ) correlate with reaction rates in SN2^2 mechanisms .

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